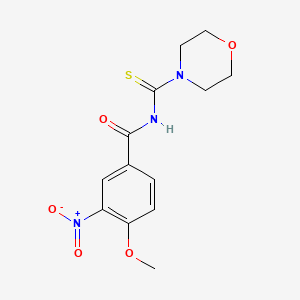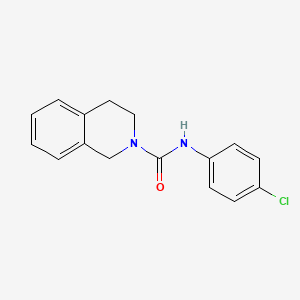
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a selective inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This ultimately leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
実験室実験の利点と制限
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the JAK/STAT signaling pathway and its ability to inhibit multiple JAK kinases. However, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has limitations, such as its relatively low potency and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including the development of more potent and selective JAK inhibitors, the investigation of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in combination therapy with other cancer drugs, and the exploration of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in the treatment of other diseases such as autoimmune disorders and inflammatory bowel disease.
In conclusion, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of the JAK/STAT signaling pathway makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective JAK inhibitors.
合成法
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. The ester is then converted into the corresponding amide using ammonium acetate and a palladium catalyst. The final step involves the reduction of the isoquinoline ring using hydrogen gas and a palladium catalyst.
科学的研究の応用
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The selective inhibition of the JAK/STAT signaling pathway by N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXGENASFHQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
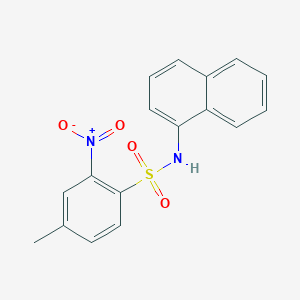
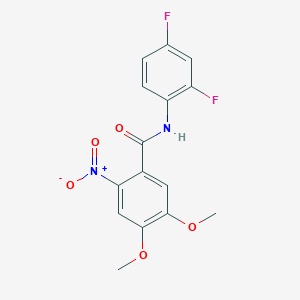
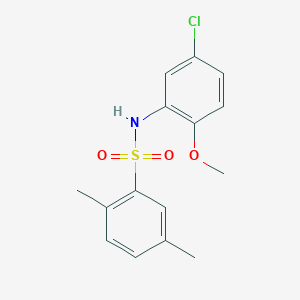
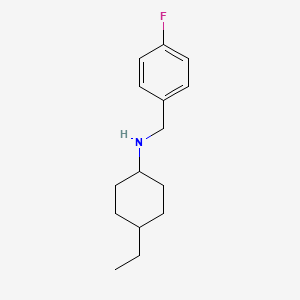
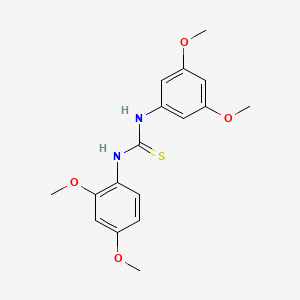
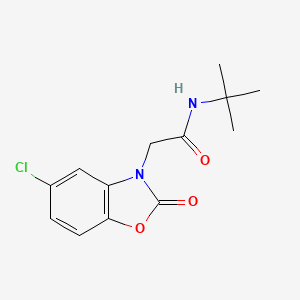
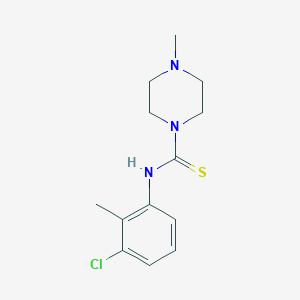
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
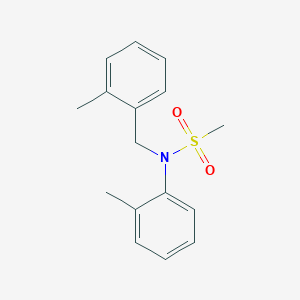
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
